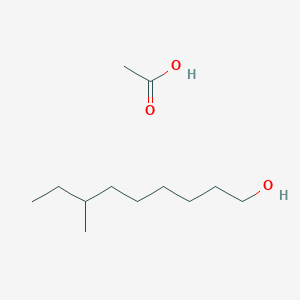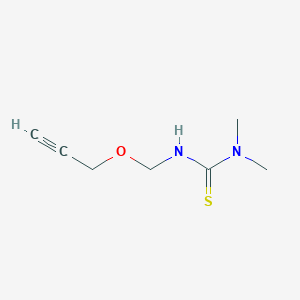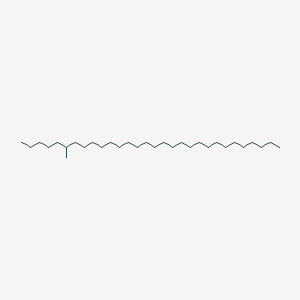
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.226 g/mol It is characterized by the presence of an amino group, a methoxyphenyl group, and a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, followed by the addition of an acid catalyst to facilitate the cyclization process. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)butane-1,3-dione: Similar in structure but lacks the amino group.
2-Amino-1-(4-hydroxyphenyl)butane-1,3-dione: Similar but has a hydroxy group instead of a methoxy group.
2-Amino-1-(4-ethoxyphenyl)butane-1,3-dione: Similar but has an ethoxy group instead of a methoxy group.
Uniqueness
2-Amino-1-(4-methoxyphenyl)butane-1,3-dione is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
84490-20-0 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-amino-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c1-7(13)10(12)11(14)8-3-5-9(15-2)6-4-8/h3-6,10H,12H2,1-2H3 |
InChI-Schlüssel |
KUQULLZHVXPIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


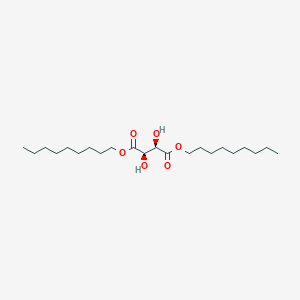
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
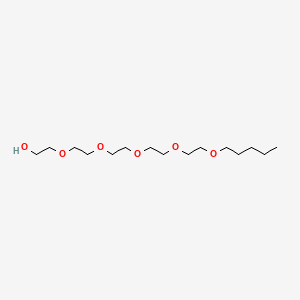
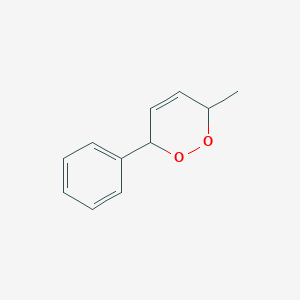

silane](/img/structure/B14415188.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
